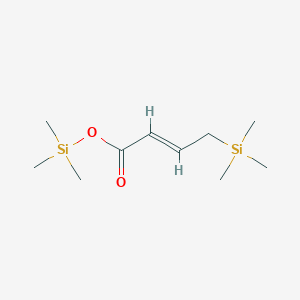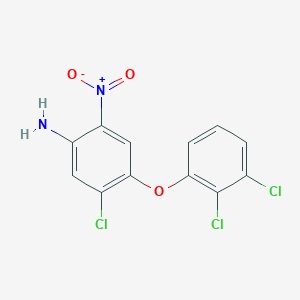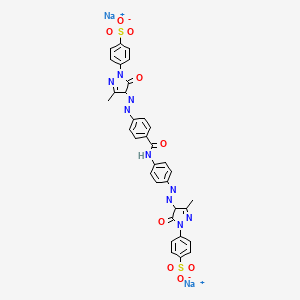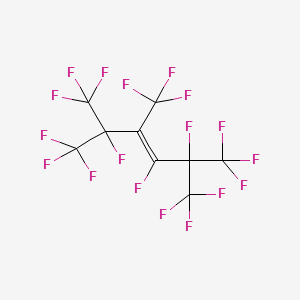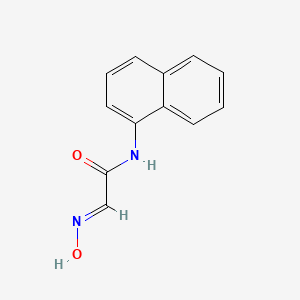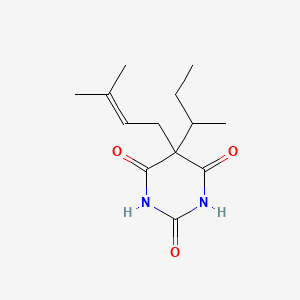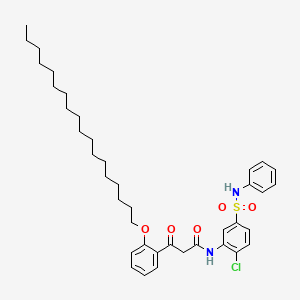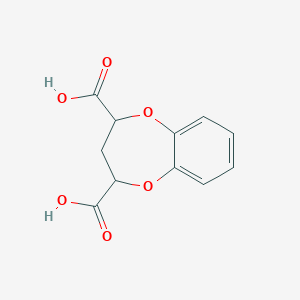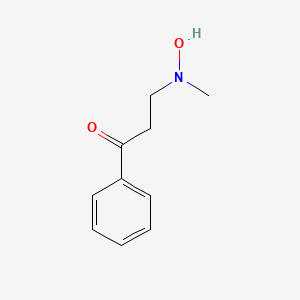
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of a hydroxy(methyl)amino group attached to the first carbon of the propanone chain, with a phenyl group attached to the same carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxy(methyl)amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction could produce 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-ol.
科学研究应用
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy(methyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Phenylpropanone: Lacks the hydroxy(methyl)amino group, resulting in different chemical properties and reactivity.
3-(Hydroxyamino)-1-phenylpropan-1-one: Similar structure but without the methyl group, leading to variations in biological activity.
1-Phenyl-2-propanone: A related compound with a different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one is unique due to the presence of both hydroxy and methyl groups on the amino moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
52266-34-9 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
3-[hydroxy(methyl)amino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3 |
InChI 键 |
XXEMTOFJZYTWMY-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(=O)C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



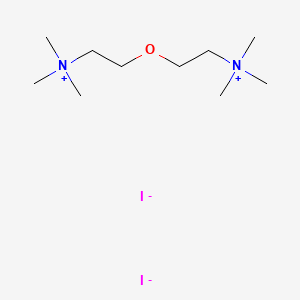

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)
